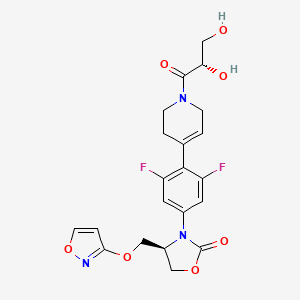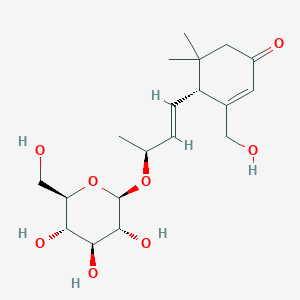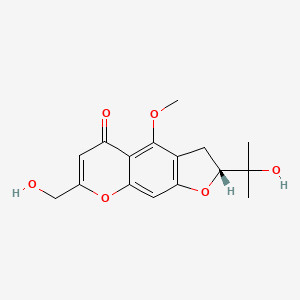
K-Ras ligand-Linker Conjugate 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
K-Ras ligand-Linker Conjugate 2 is a chemical compound that incorporates a ligand for K-Ras and a PROTAC linker. This compound is capable of recruiting E3 ligases such as VHL, CRBN, MDM2, and IAP. It is utilized in the synthesis of PROTAC K-Ras Degrader-1, which is a highly effective PROTAC K-Ras degrader with a degradation efficacy of ≥70% in SW1573 cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of K-Ras ligand-Linker Conjugate 2 involves the incorporation of a ligand for K-Ras and a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and detailed in the patent literature . Generally, the synthesis involves multiple steps, including the formation of the ligand-linker conjugate and the recruitment of E3 ligases.
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed. it is likely that the production involves large-scale synthesis using standard organic synthesis techniques, followed by purification and quality control processes to ensure the compound’s purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
K-Ras ligand-Linker Conjugate 2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions may involve the replacement of specific functional groups within the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from these reactions include modified versions of this compound, which may have different biological activities and properties .
Aplicaciones Científicas De Investigación
K-Ras ligand-Linker Conjugate 2 has several scientific research applications, including:
Chemistry: Used in the synthesis of PROTAC K-Ras Degrader-1, a potent degrader of K-Ras.
Biology: Employed in studies involving the degradation of K-Ras in various cell lines.
Medicine: Investigated for its potential therapeutic applications in targeting K-Ras-driven cancers.
Industry: Utilized in the development of new PROTAC-based therapies and research tools
Mecanismo De Acción
K-Ras ligand-Linker Conjugate 2 exerts its effects by recruiting E3 ligases such as VHL, CRBN, MDM2, and IAP. These ligases facilitate the ubiquitination and subsequent degradation of K-Ras, leading to a reduction in K-Ras levels within cells. This mechanism is particularly effective in targeting K-Ras-driven cancers .
Comparación Con Compuestos Similares
Similar Compounds
PROTAC K-Ras Degrader-1: A highly effective degrader of K-Ras with a degradation efficacy of ≥70% in SW1573 cells.
Bifunctional Small Molecule Ligands of K-Ras: These ligands induce the association of K-Ras with immunophilin proteins such as FKBP12 and cyclophilin A, blocking its interaction with B-Raf
Uniqueness
K-Ras ligand-Linker Conjugate 2 is unique due to its ability to recruit multiple E3 ligases and its high degradation efficacy. This makes it a valuable tool in both research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C45H58N8O7 |
|---|---|
Peso molecular |
823.0 g/mol |
Nombre IUPAC |
benzyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C45H58N8O7/c1-50-30-38(58-27-26-57-25-24-56-23-22-55-21-17-47)28-37(50)33-59-44-48-41-31-51(42-13-7-11-35-10-5-6-12-39(35)42)18-15-40(41)43(49-44)52-19-20-53(36(29-52)14-16-46)45(54)60-32-34-8-3-2-4-9-34/h2-13,36-38H,14-15,17-33,47H2,1H3/t36-,37-,38+/m0/s1 |
Clave InChI |
IWTUIAHWVUGDQV-XEZIGOATSA-N |
SMILES isomérico |
CN1C[C@@H](C[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)OCC7=CC=CC=C7)OCCOCCOCCOCCN |
SMILES canónico |
CN1CC(CC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)OCC7=CC=CC=C7)OCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)

![N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B11932887.png)

![(s)-(1s,3s,5s,6r)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11932895.png)



![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)


![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)
